molecular formula C16H28OS B14577607 3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol CAS No. 61252-23-1

3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol

Cat. No.: B14577607
CAS No.: 61252-23-1
M. Wt: 268.5 g/mol
InChI Key: PKHPYHKDLLPROT-UHFFFAOYSA-N
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Description

3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol is a sesquiterpenoid compound known for its diverse applications in various fields. It is a derivative of farnesol, a naturally occurring organic compound found in essential oils of plants. This compound is characterized by its unique structure, which includes three methyl groups and a methylsulfanyl group attached to a dodecatrienol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of farnesol, which serves as the precursor.

    Thioether Formation: The methylsulfanyl group is introduced through a thioether formation reaction, where a suitable thiol reagent is used to replace a hydrogen atom with a methylsulfanyl group.

    Final Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors for efficient methylation and thioether formation, as well as advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols and alkanes.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic processes.

    Pathways: It modulates signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Farnesol: A precursor to 3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol, known for its role in the biosynthesis of cholesterol and other terpenoids.

    Nerolidol: A sesquiterpenoid alcohol with similar structural features but lacking the methylsulfanyl group.

    Geraniol: Another related compound with a similar backbone but different functional groups.

Uniqueness

This compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

61252-23-1

Molecular Formula

C16H28OS

Molecular Weight

268.5 g/mol

IUPAC Name

3,7,11-trimethyl-4-methylsulfanyldodeca-2,6,10-trien-1-ol

InChI

InChI=1S/C16H28OS/c1-13(2)7-6-8-14(3)9-10-16(18-5)15(4)11-12-17/h7,9,11,16-17H,6,8,10,12H2,1-5H3

InChI Key

PKHPYHKDLLPROT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCC(C(=CCO)C)SC)C)C

Origin of Product

United States

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